1-(2-Bromo-6-nitrophenyl)ethanone
Overview
Description
1-(2-Bromo-6-nitrophenyl)ethanone, also known as BNP, is an organic compound with a molecular formula of C8H6BrNO3. It is a yellow crystalline solid with a melting point of 98-99°C and a boiling point of 285-286°C. BNP is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
1-(2-Bromo-6-nitrophenyl)ethanone has been widely used in scientific research due to its versatile properties. It has been used as a model compound for studying the mechanism of action of drugs and for the synthesis of compounds with potential therapeutic activities. It has also been used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism Of Action
1-(2-Bromo-6-nitrophenyl)ethanone is a potent inhibitor of several enzymes, including cytochrome P450s, glutathione S-transferases, and proteases. It has also been shown to inhibit the activity of a number of other enzymes, including protein kinases, phosphatases, and phospholipases. 1-(2-Bromo-6-nitrophenyl)ethanone has been shown to interact with a number of cellular receptors, including the glucocorticoid receptor, the androgen receptor, and the estrogen receptor.
Biochemical And Physiological Effects
1-(2-Bromo-6-nitrophenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-(2-Bromo-6-nitrophenyl)ethanone has also been shown to have an inhibitory effect on the growth of certain types of bacteria and fungi. In addition, 1-(2-Bromo-6-nitrophenyl)ethanone has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.
Advantages And Limitations For Lab Experiments
1-(2-Bromo-6-nitrophenyl)ethanone is a useful reagent for organic synthesis due to its low cost and ease of synthesis. It is also relatively stable in aqueous solution and can be stored at room temperature. However, 1-(2-Bromo-6-nitrophenyl)ethanone is highly toxic and should be handled with care. It is also sensitive to light and air, and should be stored in a dark, airtight container.
Future Directions
Future research on 1-(2-Bromo-6-nitrophenyl)ethanone could focus on its potential therapeutic applications. For example, further studies could be conducted on its anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research could be conducted on its ability to inhibit the activity of various enzymes and interact with cellular receptors. Finally, further research could be conducted on its potential to be used as an intermediate in the synthesis of various organic compounds.
properties
IUPAC Name |
1-(2-bromo-6-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSPSMUACXMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743722 | |
Record name | 1-(2-Bromo-6-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-nitrophenyl)ethanone | |
CAS RN |
55737-11-6 | |
Record name | 1-(2-Bromo-6-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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